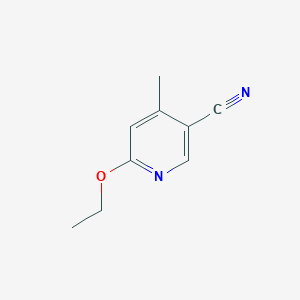

6-Ethoxy-4-methylnicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Ethoxy-4-methylnicotinonitrile is a chemical compound with the molecular formula C9H10N2O It is a derivative of nicotinonitrile, characterized by the presence of an ethoxy group at the 6th position and a methyl group at the 4th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-4-methylnicotinonitrile typically involves the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides in ethanol at room temperature. The reaction proceeds through a series of steps, including conjugated addition, intramolecular cyclization, and regioselective alkylation . The reaction conditions are mild, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow synthesis, which offers advantages such as reduced reaction times, improved yields, and enhanced safety. This method involves the use of inexpensive, acyclic commodity-based raw materials and terminates in a batch crystallization yielding high-purity product .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-4-methylnicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted pyridines, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases. Research indicates that it may exhibit:

- Antimicrobial Activity : Studies have shown that 6-Ethoxy-4-methylnicotinonitrile can inhibit the growth of specific bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary research suggests that this compound may induce apoptosis in cancer cells, indicating its potential as an anticancer agent.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

- Nucleophilic Substitution : The nitrile group can be transformed into amines or carboxylic acids through hydrolysis or reduction processes.

- Formation of Derivatives : The compound can be modified to create derivatives with enhanced biological activity or different pharmacological profiles.

Agrochemicals

The compound's properties make it suitable for applications in agrochemicals, particularly as a potential pesticide or herbicide. Its ability to interact with biological targets suggests that it may effectively control pests or weeds while minimizing environmental impact.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of various nicotinonitriles, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a new antibiotic agent.

Case Study 2: Anticancer Properties

Research conducted at a leading pharmaceutical university demonstrated that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. This study highlights the compound's potential for further development into anticancer therapies.

Mechanism of Action

The mechanism of action of 6-Ethoxy-4-methylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Ethoxy-4-methylnicotinonitrile include:

- 6-Methoxy-4-methylnicotinonitrile

- 2-Bromo-4-methylnicotinonitrile

- 6-Alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in organic synthesis and medicinal chemistry.

Biological Activity

6-Ethoxy-4-methylnicotinonitrile is a pyridine derivative characterized by the presence of an ethoxy group and a nitrile functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial properties and potential therapeutic applications. Understanding its biological activity is crucial for exploring its utility in drug development and other applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O, featuring a pyridine ring that contributes to its chemical properties and biological interactions. The unique combination of the ethoxy group with the methylnicotinic structure may influence its solubility and interaction with various biological targets.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Interaction Studies

Research has focused on the interaction of this compound with specific biological targets. For instance, it has been studied for its potential to act as an allosteric modulator at muscarinic receptors, which are critical in neurotransmission and could have implications for treating neurological disorders .

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit certain enzymes, indicating its potential as a therapeutic agent. For example, studies involving 15-prostaglandin dehydrogenase (15-PGDH) showed that derivatives of nicotinonitriles can modulate enzymatic activity effectively, which may translate into anti-inflammatory effects in vivo .

Case Studies

A notable case study involved the evaluation of this compound's effects on cell cultures. The compound was tested for cytotoxicity and proliferation effects in various cancer cell lines. Results indicated selective cytotoxicity against specific cancer types while sparing normal cells, highlighting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals differences in biological activity that may be attributed to variations in their chemical structures. The following table summarizes key features of related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 6-Hydroxy-4-methylnicotinonitrile | 1355196-92-7 | Hydroxyl group instead of ethoxy |

| 6-Methoxy-4-methylnicotinonitrile | 243469-66-1 | Methoxy group; potential differences in activity |

| 2-Methoxypyridine-5-carbonitrile | 15871-85-9 | Different position of methoxy and nitrile |

This table illustrates how variations in functional groups can influence the biological properties of similar compounds.

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

6-ethoxy-4-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C9H10N2O/c1-3-12-9-4-7(2)8(5-10)6-11-9/h4,6H,3H2,1-2H3 |

InChI Key |

DNUVHQRYTWJYKK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=C(C(=C1)C)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.